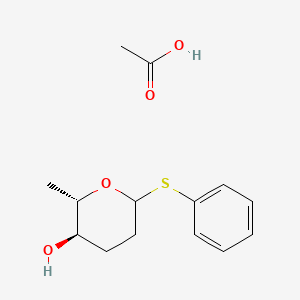![molecular formula C16H22N2O2P2S2 B12560820 Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl- CAS No. 194871-02-8](/img/structure/B12560820.png)
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] is a complex organophosphorus compound It is characterized by the presence of phosphinothioic acid groups attached to a 1,2-ethanediylbis(iminomethylene) backbone, with phenyl groups as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] typically involves the reaction of phosphinothioic acid derivatives with ethylenediamine and formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinothioic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] involves its interaction with molecular targets through its phosphinothioic acid groups. These interactions can lead to the formation of stable complexes with metals or other substrates, influencing various biochemical pathways and catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Phosphinothioic acid derivatives: Compounds with similar phosphinothioic acid groups but different backbones or substituents.
Phosphine oxides: Oxidized forms of phosphinothioic acids.
Phosphines: Reduced forms of phosphinothioic acids.
Uniqueness
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in a variety of chemical reactions makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
194871-02-8 |
|---|---|
Fórmula molecular |
C16H22N2O2P2S2 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
N,N'-bis[[hydroxy(phenyl)phosphinothioyl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H22N2O2P2S2/c19-21(23,15-7-3-1-4-8-15)13-17-11-12-18-14-22(20,24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,19,23)(H,20,24) |
Clave InChI |
PPVOQRDNSFCOOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(CNCCNCP(=S)(C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
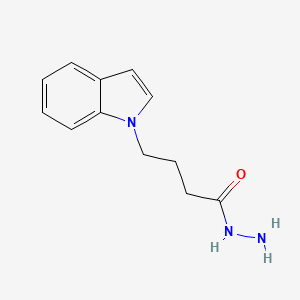


![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
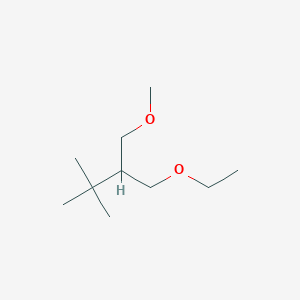
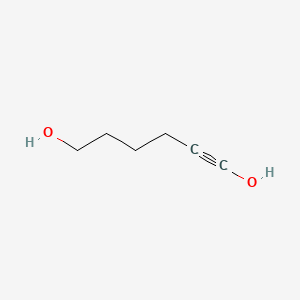
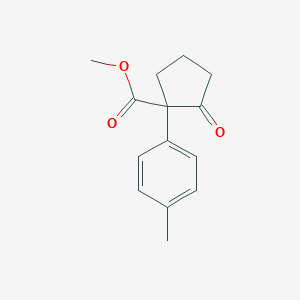
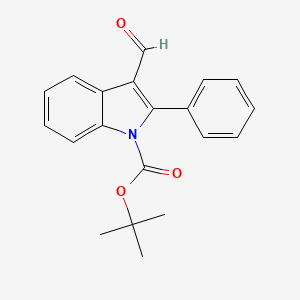
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)

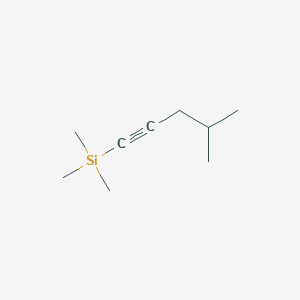
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
